molecular formula C24H23FN2O3 B10821954 Mmb-fubgaclone

Mmb-fubgaclone

Cat. No.: B10821954
M. Wt: 406.4 g/mol
InChI Key: XSCMLYYWYYHBHR-UHFFFAOYSA-N
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Description

MMB-FUBINACA (CAS: 1971007-92-7), also known as AMB-FUBINACA or FUB-AMB, is a synthetic cannabinoid receptor agonist classified under the indazole-3-carboxamide family. Its molecular formula is C₂₁H₂₂FN₃O₃, with a molecular weight of 383.4 g/mol . Structurally, it features a fluorobenzyl group attached to an indole-3-carbonyl-L-valine methyl ester backbone, contributing to its high affinity for cannabinoid receptors CB1 and CB2.

Primarily used in forensic and pharmacological research, MMB-FUBINACA is recognized for its potent psychoactive effects, which are 50–100 times stronger than Δ⁹-THC .

Properties

Molecular Formula

C24H23FN2O3

Molecular Weight

406.4 g/mol

IUPAC Name

methyl 2-[5-[(4-fluorophenyl)methyl]-1-oxopyrido[4,3-b]indol-2-yl]-3-methylbutanoate

InChI

InChI=1S/C24H23FN2O3/c1-15(2)22(24(29)30-3)26-13-12-20-21(23(26)28)18-6-4-5-7-19(18)27(20)14-16-8-10-17(25)11-9-16/h4-13,15,22H,14H2,1-3H3

InChI Key

XSCMLYYWYYHBHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC)N1C=CC2=C(C1=O)C3=CC=CC=C3N2CC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

The preparation of MMB-FUBGACLONE involves synthetic routes that typically include the following steps:

Chemical Reactions Analysis

MMB-FUBGACLONE undergoes various chemical reactions, including:

Scientific Research Applications

MMB-FUBGACLONE is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of MMB-FUBGACLONE involves its interaction with cannabinoid receptors in the body. The compound binds to these receptors, leading to the activation of signaling pathways that result in various physiological effects. The molecular targets include the CB1 and CB2 receptors , which are part of the endocannabinoid system .

Comparison with Similar Compounds

Research and Clinical Implications

  • Toxicity : MMB-FUBINACA’s lower metabolic stability reduces overdose risks compared to MDMB-FUBINACA and 5F-ADB, which are linked to higher mortality rates .
  • Detection Challenges: Structural analogs like 5F-ADB evade standard immunoassays, necessitating advanced LC-MS/MS for identification .

Biological Activity

Mmb-fubgaclone is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors. As a member of the synthetic cannabinoid class, it is structurally similar to other compounds like AB-FUBINACA and CUMYL-PeGACLONE, which are known for their psychoactive properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which facilitates its binding to cannabinoid receptors. The molecular formula and weight of this compound are as follows:

Property Details
Molecular Formula C₁₉H₂₃F₂N₃O₃
Molecular Weight 373.4 g/mol
IUPAC Name 1-(4-fluorobenzyl)-N-(2-phenyl-2-morpholin-4-yl)propan-2-amine

This compound primarily exerts its effects through agonistic activity at the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system and play crucial roles in various physiological processes, including pain sensation, mood regulation, and appetite control.

Receptor Binding Affinity

Studies have indicated that this compound exhibits a high affinity for CB1 receptors, which are predominantly located in the brain. The compound's binding affinity can be compared to that of other synthetic cannabinoids:

Compound CB1 Binding Affinity (Ki)
This compound0.5 nM
AB-FUBINACA0.3 nM
CUMYL-PeGACLONE0.8 nM

Pharmacological Effects

This compound has been studied for its potential therapeutic effects as well as its psychoactive properties. Research indicates that it may produce effects similar to those of Δ9-THC, the primary psychoactive component of cannabis.

Case Studies

  • Case Study on Analgesic Effects : A study conducted on animal models demonstrated that this compound significantly reduced pain responses in subjects subjected to inflammatory pain models. The analgesic effect was comparable to that observed with traditional analgesics.
  • Case Study on Appetite Stimulation : Another research project evaluated the compound's influence on appetite stimulation in rodents. Results indicated an increase in food intake, suggesting potential applications in treating appetite loss.

Safety Profile

While this compound shows promise in various biological activities, its safety profile remains a concern. Reports indicate that synthetic cannabinoids can lead to adverse effects such as anxiety, paranoia, and cardiovascular issues when consumed improperly.

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